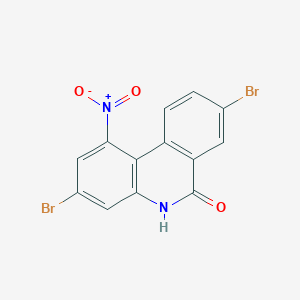
3,8-Dibromo-1-nitrophenanthridin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-1-nitrophenanthridin-6(5h)-one is a synthetic organic compound belonging to the phenanthridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-1-nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 3 and 8 positions of the phenanthridinone core.
Nitration: Introduction of a nitro group at the 1 position.
Cyclization: Formation of the phenanthridinone ring system.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Halogen atoms (bromine) may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
3,8-Dibromo-1-nitrophenanthridin-6(5h)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound, known for its diverse chemical reactivity.
3,8-Dibromo-phenanthridinone: Lacks the nitro group, offering different reactivity.
1-Nitrophenanthridinone: Lacks the bromine atoms, providing a different set of chemical properties.
Properties
CAS No. |
27353-56-6 |
|---|---|
Molecular Formula |
C13H6Br2N2O3 |
Molecular Weight |
398.01 g/mol |
IUPAC Name |
3,8-dibromo-1-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H6Br2N2O3/c14-6-1-2-8-9(3-6)13(18)16-10-4-7(15)5-11(12(8)10)17(19)20/h1-5H,(H,16,18) |
InChI Key |
CSINRGQQILCKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=C2C(=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
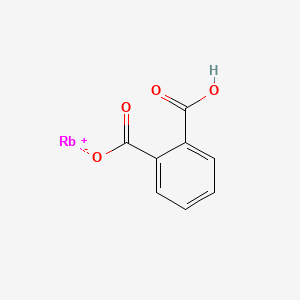
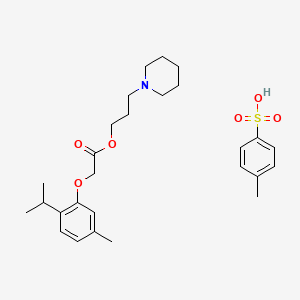
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

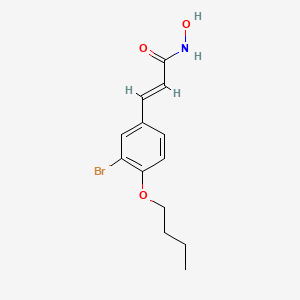

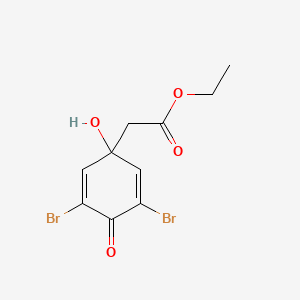
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
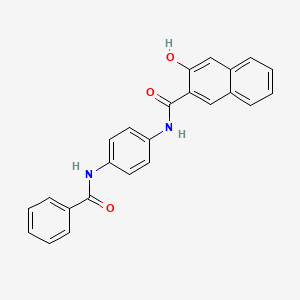


![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
